molecular formula C17H15N3O3 B2854216 (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethylbenzoate CAS No. 454460-47-0

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethylbenzoate

Cat. No.: B2854216
CAS No.: 454460-47-0
M. Wt: 309.325
InChI Key: STRYYNMVFAOSMQ-UHFFFAOYSA-N
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Description

Historical Context of Benzotriazinone Research

Benzotriazinone derivatives emerged from foundational work on benzo-fused heterocycles, which gained prominence in the mid-20th century as researchers sought to expand the pharmacological potential of nitrogen-containing scaffolds. Early synthetic routes, such as the diazotization of anthranilamide precursors, laid the groundwork for accessing the benzotriazinone core. The chemoselective N-alkylation of benzotriazinone with methyl chloroacetate, as described in seminal studies, demonstrated the feasibility of modifying the heterocyclic system while preserving its reactive sites. By the 1980s, advances in peptide coupling methodologies enabled the attachment of diverse amino acid side chains to benzotriazinone esters, broadening their utility in drug discovery. Parallel developments in benzotriazole chemistry, including its use as a corrosion inhibitor and later as a pharmacophore, informed strategies for optimizing benzotriazinone derivatives. The integration of computational modeling in the 2000s further refined structure-activity relationship (SAR) studies, particularly for N-substituted variants.

Significance of N-Substituted Benzotriazinones

The N-substitution pattern on benzotriazinones critically influences both physicochemical properties and target engagement. Alkylation at the N-3 position, as exemplified by methyl-2-(4-oxobenzotriazin-3-yl)acetate, enhances metabolic stability compared to unsubstituted analogs while maintaining hydrogen-bonding capacity. Recent studies highlight that N-alkoxycarbonyl groups, such as the 3,4-dimethylbenzoate moiety, improve membrane permeability by modulating logP values. Silver-catalyzed annulation methods have further diversified substitution patterns, enabling the incorporation of selenylated groups at the C-6 position without compromising the N-3 substituent. Ionic liquid-mediated alkylation techniques, achieving yields >90% for N-alkyl derivatives, underscore the synthetic versatility of this scaffold.

Rationale for 3,4-Dimethylbenzoate Conjugation

Conjugation of 3,4-dimethylbenzoate to the benzotriazinone N-3 position represents a strategic optimization to balance lipophilicity and steric demands. The methyl groups at the C-3 and C-4 positions of the benzoate ester introduce localized hydrophobicity, potentially enhancing blood-brain barrier penetration for CNS-targeted applications. Comparative SAR analyses indicate that dimethyl substitution on the aryl ester reduces oxidative metabolism compared to mono-methyl or unsubstituted analogs. Mechanistically, the ester linkage allows for controlled hydrolysis in physiological conditions, serving as a prodrug strategy for sustained release of active metabolites. Recent molecular docking studies suggest that the 3,4-dimethylbenzoate group engages in van der Waals interactions with hydrophobic binding pockets in kinase targets, complementing the hydrogen-bonding capacity of the triazinone ring.

Current Research Landscape

Contemporary studies focus on three key areas:

  • Catalytic Functionalization : Silver-mediated C–H selenylation enables site-selective modification of benzotriazinones at the C-6 position, preserving the N-3 substituent for concurrent bioactivity optimization.
  • Green Synthesis : Potassium hydroxide in ionic liquid matrices ([Bmim][BF~4~]) achieves >95% yields for N-alkylation, eliminating toxic solvents while permitting solvent recycling.
  • Polypharmacology : Hybrid derivatives combining benzotriazinones with imidazol-2-thiones exhibit dual inhibitory activity against topoisomerase II and carbonic anhydrase IX, showcasing the scaffold's adaptability.

Table 1: Synthetic Methods for N-Substituted Benzotriazinones

Method Reagents/Conditions Yield (%) Key Advantage
Diazotization-Alkylation NaNO~2~, HCl, DMF, 100°C 72–86 High chemoselectivity
Ionic Liquid Alkylation [Bmim][BF~4~], KOH, RT 83–98 Solvent recyclability
Silver-Catalyzed Annulation AgNO~3~, PhSeSePh, 60°C 65–78 C–H functionalization

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-7-8-13(9-12(11)2)17(22)23-10-20-16(21)14-5-3-4-6-15(14)18-19-20/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRYYNMVFAOSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethylbenzoate typically involves the reaction of 3,4-dimethylbenzoic acid with 4-oxo-1,2,3-benzotriazine in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethylbenzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzotriazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethylbenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethylbenzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogues

The compound is structurally analogous to several benzotriazine and benzoate derivatives, differing in substituents, ester linkages, and functional groups. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Purity CAS Number Application
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethylbenzoate C17H16N3O3* ~329.34 N/A N/A GPR139 modulation
Methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate C10H9N3O3 219.20 95% 219.20 Intermediate
Guthion (S-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-ylmethyl) O,O-dimethyl phosphorodithioate) C10H12N3O3PS2 317.32 N/A 86-50-0 Insecticide
I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) C22H22N4O2 374.44 N/A N/A Bioactive ligand

*Calculated molecular formula based on structural analysis.

Key Observations:

Substituent Effects :

  • The 3,4-dimethylbenzoate group in the target compound enhances lipophilicity compared to simpler esters (e.g., methyl or ethyl acetates in and ). This may improve membrane permeability in therapeutic contexts .
  • Phosphorodithioate derivatives like Guthion exhibit distinct reactivity due to sulfur and phosphorus groups, favoring agrochemical applications over biomedical uses .

Therapeutic vs. Non-Therapeutic Applications: The target compound and its benzotriazine analogs (e.g., ) are prioritized for GPR139 modulation, a target linked to neuropsychiatric disorders. In contrast, Guthion’s phosphorodithioate moiety confers insecticidal activity, highlighting how functional group variation dictates application .

Synthetic and Analytical Trends :

  • High-purity analogs (e.g., 95% purity in and ) are synthesized using standardized protocols, often characterized via crystallography (SHELX/WinGX) or chromatography .

Research Findings and Patent Landscape

  • These patents highlight structural optimization for receptor affinity and selectivity.
  • Agrochemical Derivatives : Guthion’s insecticidal activity underscores the versatility of benzotriazine scaffolds but also reflects stricter regulatory constraints due to toxicity .
  • Bioactive Esters : Compounds like I-6230 () feature ethyl ester linkages and pyridazine substituents, suggesting divergent structure-activity relationships compared to the dimethylbenzoate group in the target compound .

Biological Activity

The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethylbenzoate is part of the benzotriazinone family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research . This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N3O3C_{16}H_{18}N_{3}O_{3} with a molecular weight of 298.34 g/mol. The structure features a benzotriazinone core linked to a dimethylbenzoate moiety, which is thought to enhance its biological activity.

Synthesis

The synthesis of benzotriazinones typically involves the reaction of appropriate anilines with carbonyl compounds under acidic conditions. For this compound, the synthetic pathway may include:

  • Formation of Benzotriazinone Core : Reaction of 2-aminoaniline with suitable aldehydes.
  • Esterification : Reaction with 3,4-dimethylbenzoic acid to form the ester.

Anticancer Activity

Recent studies have demonstrated that benzotriazinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound was tested against human liver carcinoma cells (HepG2), showing promising results with low IC50 values (indicative of high potency). Compounds similar to this compound showed IC50 values ranging from 6.525 μM to 10.97 μM compared to doxorubicin's IC50 of 2.06 μM .

Antimicrobial Activity

Benzotriazinone derivatives have also been evaluated for their antimicrobial properties:

  • Mechanism of Action : The antimicrobial activity is believed to stem from the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. Compounds from this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Study on HepG2 Cells :
    • A series of benzotriazinone derivatives were synthesized and evaluated for their anticancer activity.
    • Results indicated that modifications on the benzotriazinone scaffold significantly influenced cytotoxicity and selectivity towards cancer cells.
  • Antimicrobial Testing :
    • Compounds were tested against a panel of bacterial strains including E. coli and Staphylococcus aureus.
    • The results showed that certain derivatives exhibited strong inhibitory effects on bacterial growth .

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell proliferation and survival pathways.

Q & A

What are the optimized synthetic routes and critical reaction conditions for preparing (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 3,4-dimethylbenzoate?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Esterification : Reacting the benzotriazinone core with 3,4-dimethylbenzoyl chloride in anhydrous conditions using a base like pyridine to drive the reaction .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product .
  • Critical Variables : Temperature control during exothermic steps (e.g., <40°C), inert atmosphere (N₂/Ar) to prevent hydrolysis, and stoichiometric excess of the acylating agent (1.2–1.5 equiv) to maximize yield .

How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Validate activity using orthogonal assays (e.g., fluorescence-based vs. radiometric) .
  • Dose-Response Analysis : Perform EC₅₀/IC₅₀ determinations across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Metabolic Stability : Assess compound integrity in assay media via HPLC-MS to rule out degradation artifacts .

What advanced spectroscopic and computational methods are recommended for structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Resolve the 3D conformation of the benzotriazinone core and ester linkage, noting dihedral angles between aromatic rings .
  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts (δ) and compare with experimental ¹H/¹³C NMR data .
  • HRMS-ESI : Confirm molecular ion [M+H]⁺ with <2 ppm error to verify purity and molecular formula .

How should researchers design experiments to study the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS at 0, 6, 12, and 24 hours .
  • Photostability : Expose to UV light (λ = 254 nm) in a quartz cell and monitor absorbance changes at λ_max (e.g., 280 nm) .
  • Statistical Design : Use a factorial approach (temperature × pH × light) to identify dominant degradation pathways .

What strategies are effective for improving the compound’s solubility in aqueous media for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Test DMSO/PEG 400/water mixtures (e.g., 10:30:60 v/v) to balance solubility and biocompatibility .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the 3,4-dimethylbenzoate moiety to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) and characterize release kinetics using dialysis membranes .

How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to dock the compound into active sites (e.g., kinase domains) with flexible side chains and a grid box covering ±10 Å around the catalytic residue .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds between the benzotriazinone oxygen and conserved residues .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔG_binding and prioritize derivatives with predicted ΔG < −8 kcal/mol .

What analytical techniques are essential for assessing purity and detecting trace impurities?

Methodological Answer:

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) at 1 mL/min; monitor UV at 254 nm for baseline separation of impurities (>99.5% purity) .
  • NMR Spike Tests : Add 0.1% maleic acid as an internal standard in DMSO-d6 to quantify residual solvents (e.g., EtOAc < 500 ppm) .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values to rule out hydrate or solvate formation .

How should researchers address discrepancies in reported spectral data (e.g., NMR, IR) for this compound?

Methodological Answer:

  • Solvent Effects : Re-record NMR in deuterated solvents (e.g., CDCl₃ vs. DMSO-d6) to assess shifts caused by hydrogen bonding .
  • Crystallographic Validation : Compare experimental IR carbonyl stretches (e.g., 1720 cm⁻¹ for ester) with DFT-simulated spectra to assign peaks unambiguously .
  • Batch-to-Batch Reproducibility : Analyze three independent syntheses using identical conditions to distinguish inherent variability from procedural errors .

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